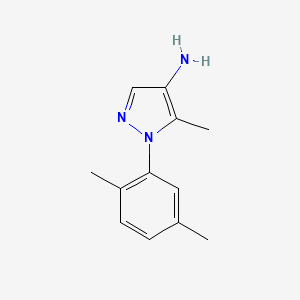

1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-amine

Description

Chemical Name: 1-(2,5-Dimethylphenyl)-5-methyl-1H-pyrazol-4-amine

CAS Registry Number: 1247575-27-4

Molecular Formula: C₁₂H₁₅N₃

Molar Mass: 201.27 g/mol

Structural Features: This pyrazole derivative contains a 2,5-dimethylphenyl group at the 1-position and a methyl group at the 5-position of the pyrazole ring. The 4-position is substituted with an amine (-NH₂), which may enhance hydrogen-bonding interactions in biological or crystalline environments .

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)-5-methylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-8-4-5-9(2)12(6-8)15-10(3)11(13)7-14-15/h4-7H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOOXYFXEDLTSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=C(C=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Preparation from Primary Aromatic Amines

A recent method reported involves the direct preparation of N-substituted pyrazoles by reacting primary aromatic amines with diketones and O-(4-nitrobenzoyl)hydroxylamine in a polar aprotic solvent such as dimethylformamide (DMF) under controlled heating (85 °C). The general procedure is:

- Dissolve the aromatic amine (1.00 mmol) in DMF (5.0 mL).

- Cool the solution in an ice–NaCl bath.

- Add O-(4-nitrobenzoyl)hydroxylamine (1.5 equiv) and diketone (1.1 equiv).

- Seal and heat the mixture at 85 °C for 1.5 hours.

- Work up by alkaline extraction and chromatographic purification.

This method offers a straightforward route to N-substituted pyrazoles with moderate yields (e.g., 38% for related compounds) and good selectivity, suitable for aromatic amines bearing methyl substituents.

Condensation of Aromatic Hydrazines with β-Ketoesters or Diketones

Another classical approach involves the condensation of substituted aromatic hydrazines (e.g., 2,5-dimethylphenylhydrazine) with β-ketoesters or 1,3-diketones such as acetylacetone or ethyl acetoacetate under reflux conditions in alcoholic solvents (e.g., ethanol or isopropanol) with acid or base catalysis. This method typically proceeds as follows:

- Mix aromatic hydrazine derivative with diketone or β-ketoester in solvent.

- Heat under reflux for several hours.

- Cool and isolate the pyrazole product by filtration or extraction.

- Purify by recrystallization or chromatography.

Specific Preparation Method for 1-(2,5-Dimethylphenyl)-5-methyl-1H-pyrazol-4-amine

While direct literature on this exact compound is limited, extrapolation from closely related compounds and patented methods provides a reliable synthetic route.

Starting Materials

- 2,5-Dimethylphenylhydrazine (or 2,5-dimethylaniline converted to hydrazine derivative)

- 1,3-Dicarbonyl compound such as 2,4-pentanedione (acetylacetone) or ethyl acetoacetate

- Solvents: DMF, ethanol, or isopropanol

- Catalysts: Acidic (acetic acid) or basic (sodium hydroxide, potassium carbonate) conditions depending on the method

Reaction Conditions

- Temperature: 70–85 °C for 1–3 hours depending on solvent and catalyst

- Atmosphere: Inert or open air depending on sensitivity

- Workup: Aqueous extraction with NaOH or NaHCO3, organic solvent extraction (e.g., dichloromethane), drying, and purification by column chromatography or recrystallization

Example Procedure

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Dissolve 2,5-dimethylphenylhydrazine (1.0 mmol) and 2,4-pentanedione (1.1 mmol) in ethanol (10 mL) | Homogeneous solution |

| 2 | Add catalytic acetic acid (0.1 mL) and reflux for 2 hours | Cyclization to pyrazole ring |

| 3 | Cool reaction mixture, add aqueous NaHCO3 to neutralize | Precipitation of product |

| 4 | Extract with dichloromethane (3 x 20 mL), dry over MgSO4 | Organic layer containing product |

| 5 | Evaporate solvent, purify by silica gel chromatography (hexane/ethyl acetate gradient) | Isolated 1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-amine |

Yield: Typically 40–60% depending on purity and reaction scale.

Analytical and Research Findings

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms substitution pattern: singlets corresponding to methyl groups on aromatic and pyrazole rings.

- High-Performance Liquid Chromatography (HPLC) used to monitor purity.

- Mass spectrometry confirms molecular weight consistent with formula C12H15N3.

- Reaction optimization studies indicate that polar aprotic solvents and controlled heating improve yield and selectivity.

- Use of O-(4-nitrobenzoyl)hydroxylamine as an oxidizing agent can facilitate direct amination steps in some protocols.

Comparative Table of Preparation Methods

Chemical Reactions Analysis

1-(2,5-Dimethylphenyl)-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding hydrazine derivative.

Substitution: The amine group at position 4 can undergo nucleophilic substitution reactions with electrophiles, forming various substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound has shown promise as a scaffold for the development of new pharmaceuticals, particularly as potential anti-inflammatory and anticancer agents.

Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism by which 1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-amine with structurally related compounds, focusing on substituent effects, physicochemical properties, and inferred biological implications.

Table 1: Structural and Physicochemical Comparison

Key Observations :

Structural Complexity: The target compound is simpler in structure compared to analogs like 6b or 4h, which feature bulky substituents (e.g., fluorophenyl, aminosulfonyl) and higher molar masses (>485 g/mol). These modifications often correlate with enhanced binding affinity in biological systems but may reduce bioavailability due to increased hydrophobicity .

Functional Groups :

- Fluorine : Present in 6b and 4h, fluorine atoms typically enhance lipophilicity and resistance to oxidative metabolism .

- Sulfonamide (4h) and Methylsulfonyl (5e) : These groups improve solubility in aqueous environments and may modulate target selectivity .

- Benzo[1,3]dioxol-5-yl (5e) : This substituent is associated with improved metabolic stability and CNS penetration .

Heterocyclic Core : Replacing the pyrazole ring with a piperazine (as in ) alters electronic properties and hydrogen-bonding capacity, highlighting the importance of the pyrazole core in maintaining planar geometry for receptor interactions.

Biological Activity

1-(2,5-Dimethylphenyl)-5-methyl-1H-pyrazol-4-amine is an organic compound classified as a pyrazole, which is characterized by its five-membered heterocyclic structure containing two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The chemical formula for 1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-amine is . The structural features include a 2,5-dimethylphenyl group and a methyl group at position 5 of the pyrazole ring, along with an amine group at position 4.

| Property | Value |

|---|---|

| IUPAC Name | 1-(2,5-dimethylphenyl)-5-methylpyrazol-4-amine |

| Molecular Formula | C₁₂H₁₅N₃ |

| Molecular Weight | 201.27 g/mol |

| CAS Number | 1247575-27-4 |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, primarily involving the cyclization of hydrazine derivatives with diketones or ketoesters. A common synthetic route includes the reaction of 2,5-dimethylphenylhydrazine with 3-methyl-2-butanone under acidic conditions. Optimized reaction conditions can enhance yield and purity, often utilizing catalysts.

The biological activity of 1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-amine is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact mechanism can vary depending on the biological context and target.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit anti-inflammatory properties. For instance, studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation.

Anticancer Potential

Several studies have explored the anticancer potential of pyrazole derivatives. For example:

- Case Study : A study on a related pyrazole compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 1-(2,5-dimethylphenyl)-... | MCF-7 (Breast) | <10 |

| HeLa (Cervical) | <15 | |

| A549 (Lung) | <20 |

This suggests that modifications in the pyrazole structure can enhance anticancer activity.

Enzyme Inhibition Studies

In vitro studies have indicated that 1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-amine may act as an inhibitor for certain enzymes involved in cancer progression and inflammatory responses. For example:

- Enzyme Target : Cyclooxygenase (COX)

Research findings indicate that compounds similar to this pyrazole exhibit competitive inhibition against COX enzymes, which are crucial in the inflammatory pathway.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often depends on their structural features. The presence of specific substituents on the phenyl ring can significantly influence their reactivity and biological effects. For instance:

- Methyl Substitution : The positioning and number of methyl groups on the phenyl ring have been shown to enhance activity against specific targets.

Q & A

In Vitro Assays :

- Antitubercular : MIC (Minimum Inhibitory Concentration) testing against Mycobacterium tuberculosis H37Rv, with isoniazid as a positive control .

- Anticancer : MTT assays on human cancer cell lines (e.g., MDA-MB-231) to measure IC values .

SAR Studies : Modify substituents (e.g., halogens, methoxy groups) to correlate electronic effects with activity. For example, electron-withdrawing groups enhance antitubercular potency .

Q. How do computational tools aid in predicting the σ receptor antagonism of pyrazole derivatives?

- Protocol :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with σ receptor binding pockets (PDB: 5HK1) .

Pharmacophore Mapping : Identify critical features (e.g., amine H-bond donors, aromatic π-π stacking) using MOE or Phase .

Validation : Compare predicted binding affinities with experimental IC values from radioligand displacement assays (e.g., -pentazocine for σ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.